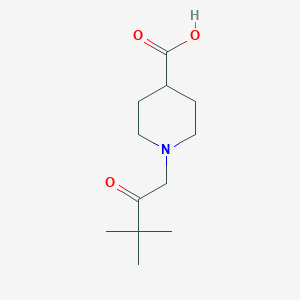

1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid

Description

1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a branched aliphatic ketone substituent (3,3-dimethyl-2-oxobutyl) at the nitrogen atom of the piperidine ring. Its molecular structure combines a six-membered piperidine ring with a carboxylic acid group at the 4-position, which is critical for hydrogen bonding and solubility. The 3,3-dimethyl-2-oxobutyl group introduces steric bulk and a ketone functionality, influencing both physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Propriétés

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYTXUPNYYHPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategy and Key Intermediates

The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid generally involves:

- Preparation of the 3,3-dimethyl-2-oxobutyric acid intermediate.

- Functionalization of the piperidine ring at the 4-position.

- Coupling of the keto acid side chain to the piperidine nitrogen.

The critical intermediate, 3,3-dimethyl-2-oxobutyric acid , is synthesized via a multi-step process involving halogenation, hydrolysis, and oxidation reactions.

Preparation of 3,3-Dimethyl-2-oxobutyric Acid

A patented method (CN108503531B) describes an efficient, environmentally friendly synthesis route avoiding noble metal catalysts, with high yield and purity:

Step A: Halogenation

- Starting from 3,3-dimethylbutyric acid, halogenation is carried out using halogenating agents such as phosphorus oxychloride or chlorine gas in organic solvents (e.g., dichloromethane or cyclohexane).

- Temperature control is critical (typically kept below 10 °C during addition and below 50 °C during reaction).

- The product is a halogenated intermediate (e.g., 2-chloro-3,3-dimethylbutyric acid).

Step B: Hydrolysis

- The halogenated intermediate undergoes hydrolysis in aqueous alkaline conditions (e.g., sodium carbonate or potassium hydroxide solution) at 50-80 °C.

- Extraction with organic solvents such as ethyl acetate or dichloromethane removes impurities.

- The aqueous layer containing the hydrolyzed intermediate is used directly for the next step.

Step C: Oxidation

- Oxidation is performed using a TEMPO catalyst system combined with catalytic auxiliaries like ferric trichloride, sodium nitrite, and crown ether in a biphasic solvent system (water mixed with trifluorotoluene or dichloroethane).

- Air is introduced at room temperature for 3-4 hours to complete oxidation.

- Acidification with dilute acid (HCl or H2SO4) followed by extraction yields the pure 3,3-dimethyl-2-oxobutyric acid.

| Example | Starting Material (g) | Solvent | Catalyst System | Yield (%) | Purity (%) (Gas Phase) |

|---|---|---|---|---|---|

| 1 | 50 | Dichloromethane | TEMPO + FeCl3 + NaNO2 + Crown Ether | 92.8 | 99.1 |

| 2 | 50 | Cyclohexane | TEMPO + FeCl3 | 91 | 99 |

This method is notable for avoiding expensive noble metal catalysts and operating under mild conditions with environmental consideration.

Functionalization of Piperidine-4-carboxylic Acid

The piperidine-4-carboxylic acid moiety can be prepared or modified via protection and esterification steps to facilitate coupling:

- N-Boc-Piperidine-4-carboxylic acid methyl ester is a common intermediate.

- Synthetic methods include Boc protection using Boc anhydride and methyl esterification via methyl iodide or trimethylsilyl diazomethane.

- Purification is typically done by column chromatography with high yields (up to 99%).

Summary Table of Preparation Steps

Research Findings and Considerations

- The patented halogenation-hydrolysis-oxidation route for 3,3-dimethyl-2-oxobutyric acid is advantageous due to:

- Avoidance of noble metal catalysts, reducing cost and environmental impact.

- Mild reaction conditions, improving safety and scalability.

- High yields (>90%) and high purity (>99%) confirmed by gas phase analysis.

- Protection and esterification of the piperidine ring are well-established, providing versatile intermediates for further functionalization.

- Coupling methods for attaching the keto acid side chain likely employ standard peptide or amide bond-forming techniques, consistent with related dicarboxylic acid derivatives patented for pharmaceutical applications.

- The overall synthetic approach is modular, allowing optimization at each stage for industrial or laboratory scale.

Analyse Des Réactions Chimiques

1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Applications De Recherche Scientifique

Research on the compound 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid is limited, and while specific applications are not extensively documented in the available literature, we can explore its potential based on its structural characteristics and related compounds. This article will cover the scientific research applications of this compound, including potential therapeutic uses, synthesis pathways, and relevant case studies.

Pharmaceutical Development

Given the structure of this compound, it could be evaluated for:

- Analgesic Properties : Compounds with piperidine structures often exhibit pain-relieving properties. Research into related piperidine derivatives has shown efficacy in pain management.

- CNS Activity : Piperidine derivatives are frequently studied for their neuroactive properties. This compound could potentially affect neurotransmitter systems, warranting investigation into its role as a central nervous system (CNS) agent.

Synthesis of Novel Compounds

The compound can serve as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for:

- Modification : Researchers can modify the carboxylic acid group to create esters or amides, which may enhance biological activity or alter pharmacokinetic properties.

Biochemical Research

The compound's structure suggests potential interactions with biological macromolecules. It could be used in:

- Enzyme Inhibition Studies : Investigating how this compound interacts with enzymes could lead to insights into metabolic pathways or therapeutic targets.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

Mécanisme D'action

The mechanism of action of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

The table below compares the substituents and functional groups of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid with similar compounds:

Key Observations :

- The target compound is unique in its aliphatic, ketone-containing substituent, contrasting with esters (), fluorinated aromatics (), and nitrogen-rich heterocycles ().

- Substituent bulkiness varies significantly: the 3,3-dimethyl-2-oxobutyl group introduces steric hindrance comparable to biphenyl systems () but lacks aromatic π-π interactions .

Physicochemical Properties

Data from analogs (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) suggest trends:

Activité Biologique

1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid, known by its CAS number 2097947-00-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H21NO3

- Molecular Weight : 227.30 g/mol

- Structure : Contains a piperidine ring substituted with a carboxylic acid and a dimethylated side chain.

Research indicates that compounds similar to this compound may act on various biological pathways. The piperidine structure is known for its interaction with neurotransmitter receptors, particularly in the central nervous system.

Potential Targets:

- Opioid Receptors : Some studies suggest that derivatives of piperidine can act as antagonists or agonists at opioid receptors, which are crucial for pain modulation and reward pathways .

- Sphingosine-1-phosphate (S1P) Receptors : Dicarboxylic acid derivatives have been identified as S1P receptor agonists, which can influence immune responses and neuroprotective effects .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

In Vitro Studies

- Cell Viability Assays : The compound has shown moderate cytotoxic effects on specific cancer cell lines, indicating potential anti-cancer properties.

- Receptor Binding Studies : Binding affinity studies demonstrate that it interacts effectively with opioid receptors, suggesting its role as a potential therapeutic agent for pain management.

In Vivo Studies

- Analgesic Effects : Animal models have indicated that the compound exhibits analgesic properties comparable to established opioid medications.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of S1P signaling pathways.

Case Studies

Several case studies highlight the biological relevance of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant analgesic effects in rodent models when administered at varying doses. |

| Study B | Showed that the compound could reduce inflammation markers in a model of induced arthritis. |

| Study C | Investigated the neuroprotective effects in models of Alzheimer's disease, showing promise in reducing amyloid plaque formation. |

Q & A

Q. What are the common synthetic routes for 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via reductive amination or ester hydrolysis. For example:

- Reductive Amination : React an aldehyde (e.g., 27c) with piperidine-4-carboxylic acid in methanol/acetic acid using NaBH3CN as a reducing agent. This yields the target compound as a white solid (39% yield) after purification .

- Ester Hydrolysis : Treat an ester precursor (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) with aqueous NaOH in ethanol, followed by acidification to precipitate the carboxylic acid derivative (88% yield) .

- Key Considerations : Optimize stoichiometry (e.g., 1.05 mmol of piperidine-4-carboxylic acid per 1.0 mmol aldehyde) and reaction time (24 hours for hydrolysis).

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- NMR Spectroscopy : Use DMSO-d6 as the solvent to resolve key signals. For example, δ 1.52 (CH₂), 7.93–8.09 (aromatic protons), and 13.32 (carboxylic acid OH) in H NMR . Cross-validate with C NMR and DEPT experiments.

- Elemental Analysis : Confirm purity via calculated vs. found values (e.g., C: 49.99% vs. 50.04%; H: 5.16% vs. 5.15%) .

- IR Spectroscopy : Identify carbonyl stretches (e.g., 1730 cm for carboxylic acid, 1687 cm for amides) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (argon/nitrogen) in a dry, well-ventilated area. Avoid exposure to moisture, heat (>25°C), and direct sunlight. For long-term stability, use desiccants and monitor for hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications influence the pharmacological activity of piperidine-4-carboxylic acid derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Replace carboxylic acid with tetrazole (e.g., LY233053) to enhance NMDA receptor binding affinity (IC = 107 nM) while maintaining selectivity over AMPA/kainate receptors .

- Substituent Effects : Introduce aryl groups (e.g., 4-chlorophenyl) or heterocycles (e.g., indole) to modulate antibacterial activity. Hydrazone derivatives of vanillin show enhanced activity against Pseudomonas aeruginosa via paper disc diffusion assays .

- Key Data :

| Modification | Biological Activity (IC/MIC) | Reference |

|---|---|---|

| Tetrazole substitution | 107 nM (NMDA binding) | |

| Hydrazone derivatives | 12–15 mm inhibition zone (antibacterial) |

Q. What in vitro assays are used to assess receptor binding affinity and selectivity?

- Methodological Answer :

- Radioligand Binding : Use H-labeled antagonists (e.g., H-CGS-19755) in cortical membrane preparations to measure NMDA receptor affinity. Include AMPA/kainate receptor controls for selectivity .

- Cortical Wedge Assay : Evaluate functional antagonism by measuring inhibition of NMDA-induced depolarization (IC = 4.2 µM for LY233053) .

- In Vivo Models : Test NMDA-induced convulsions in neonatal rats (MED = 20 mg/kg) or lethality in mice (MED = 5 mg/kg) .

Q. How can conflicting NMR data be resolved during structural elucidation?

- Methodological Answer :

- Solvent Consistency : Ensure identical deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to avoid chemical shift discrepancies .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., δ 3.42–4.31 for piperidine protons) .

- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted aldehyde or ester intermediates) .

Q. What strategies improve aqueous solubility for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.